5-Bromo-2-(piperidin-2-yl)pyridine

Description

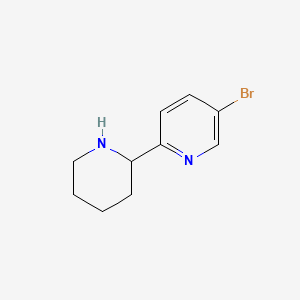

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVRGKGCPYUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Piperidin 2 Yl Pyridine

Precursor-Based Synthesis: Utilizing Brominated Pyridine (B92270) Derivatives

A prevalent strategy for the synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine involves the use of readily available brominated pyridine derivatives as starting materials. This approach leverages well-established reactions to introduce the piperidine (B6355638) moiety onto the pyridine ring.

Nucleophilic Substitution Reactions for the Introduction of the Piperidine Moiety

Nucleophilic substitution reactions represent a direct method for forging the C-N bond between the pyridine and piperidine rings. Typically, a pyridine ring bearing a leaving group, such as a halogen at the 2-position, is reacted with a piperidine derivative. For instance, the reaction of a 2-chloro-5-bromopyridine with a suitable piperidine derivative in the presence of a base can yield the desired product. The efficiency of this reaction is often influenced by the nature of the leaving group, the nucleophilicity of the piperidine, and the reaction conditions, including solvent and temperature.

In a related context, the synthesis of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of N-[2-(5-bromo-2-piperidin-1-yl-pyrimidin-4-ylsulfanyl)-4-methoxy -phenyl]-4-methyl-benzenesulfonamide with piperidine in the presence of triethylamine. iucr.org This highlights the utility of nucleophilic substitution in constructing complex molecules containing the piperidinyl-pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Methodologies for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura Type Reactions)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netacs.org In the context of this compound synthesis, these reactions can be employed to couple a brominated pyridine with a piperidine-containing organometallic reagent or vice versa.

The Suzuki-Miyaura coupling, for example, can be utilized to form a C-C bond between a borylated piperidine derivative and a dibromopyridine, followed by subsequent functional group manipulations. researchgate.netmdpi.com One-pot sequential Suzuki-Miyaura coupling and hydrogenation reactions have been developed, demonstrating the efficiency of this approach under mild conditions. mdpi.com The success of these reactions often hinges on the choice of the palladium catalyst, ligand, and base, as well as the reaction conditions. researchgate.net Research has shown that polymeric metal complexes can enable highly efficient Pd-catalyzed cross-couplings using low concentrations of palladium. researchgate.net

Furthermore, palladium-catalyzed methodologies are not limited to C-C bond formation. The Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction, provides another avenue for the synthesis of this compound by directly coupling a bromopyridine with a piperidine. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | 4-bromoanisole, phenylboronic acid | Pd(II) species or Pd(0) nanoparticles on NA-based polymers | 4-methoxybiphenyl | researchgate.net |

| Suzuki Coupling | Aryl halides, phenylboronic acids | LaF3·Pd nanocatalyst | Biaryls | researchgate.net |

| Buchwald-Hartwig Amination | 3-bromopyridine, piperidine | Ni(cod)2, DABCO | N-substituted pyridine | researchgate.net |

| Conjunctive Cross-Coupling | Alkenylboron "ate" complex, aryl triflate | Pd(0) with electronically non-symmetric ligands | Functionalized organic compounds | nih.gov |

Construction of the Piperidine Ring onto Pyridine Scaffolds

An alternative synthetic strategy involves the construction of the piperidine ring directly onto a pre-functionalized pyridine scaffold. This approach often involves multi-step sequences, starting with a pyridine derivative that bears a suitable handle for ring annulation. For instance, a pyridine with a side chain at the 2-position can be elaborated through a series of reactions, such as cyclization and reduction, to form the piperidine ring.

A notable example is the Fischer indole (B1671886) synthesis, which has been adapted for the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks. researchgate.net This method involves the cyclization of pyridylhydrazones in polyphosphoric acid and is effective for various alkyl or aryl ketones. researchgate.net While not directly yielding a piperidine, this demonstrates the principle of building a new heterocyclic ring onto a pyridine base.

Multi-Component and One-Pot Synthetic Approaches for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, multi-component and one-pot reactions have gained significant traction. mdpi.comresearchgate.netsemanticscholar.orggrowingscience.comresearchgate.net These strategies involve the simultaneous or sequential reaction of three or more starting materials in a single reaction vessel to construct complex molecules like this compound.

An example of a one-pot synthesis of functionalized piperidines involves the ZrOCl2·8H2O catalyzed tandem reactions of aromatic aldehydes with amines and acetoacetic esters. researchgate.net Various catalysts have been explored for such multi-component reactions, including phenylboronic acid, sodium lauryl sulfate, and others, often leading to highly substituted piperidine derivatives. researchgate.netsemanticscholar.orggrowingscience.com These methods offer an atom-economical and environmentally benign route to these important heterocyclic scaffolds. semanticscholar.orgresearchgate.net

A four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has also been developed, showcasing the power of multicomponent reactions to create complex structures with high stereocontrol. researchgate.net

Analysis of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound presents challenges in controlling both regioselectivity and stereoselectivity. Regioselectivity is crucial when introducing substituents onto the pyridine ring, ensuring the bromine atom is at the 5-position and the piperidine moiety is at the 2-position. This is often dictated by the directing effects of existing substituents and the choice of reagents and reaction conditions. For instance, in the bromination of pyridinium N-(pyridin-2-yl)aminide, regioselectivity can be achieved, followed by further functionalization. researchgate.net

Stereoselectivity becomes a critical factor as the piperidine ring contains a stereocenter at the 2-position. Achieving a specific stereoisomer (R or S) often requires the use of chiral catalysts, auxiliaries, or starting materials. Asymmetric hydrogenation of pyridine derivatives is a key strategy for establishing the desired stereochemistry in the piperidine ring. mdpi.com Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as a powerful tool for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.org

Catalytic Hydrogenation Pathways Leading to Saturated Piperidine Rings within the Compound Architecture

Catalytic hydrogenation is a fundamental transformation for the synthesis of piperidine rings from their corresponding pyridine precursors. asianpubs.orggoogle.com This reaction involves the addition of hydrogen across the aromatic pyridine ring, typically in the presence of a metal catalyst.

A variety of catalysts, including platinum oxide (PtO2), palladium, rhodium, and ruthenium, have been employed for the hydrogenation of substituted pyridines. asianpubs.orgrsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent, and additives) can significantly influence the efficiency and selectivity of the hydrogenation. asianpubs.orgrsc.org For example, the hydrogenation of substituted pyridines with PtO2 can be achieved at room temperature under elevated hydrogen pressure. asianpubs.org

One-pot procedures combining a cross-coupling reaction with a subsequent hydrogenation step have been developed to streamline the synthesis of substituted piperidines. mdpi.comnih.gov For instance, a sequential Suzuki-Miyaura coupling and hydrogenation under mild conditions has been reported. mdpi.comnih.gov These integrated approaches offer a more efficient route to complex piperidine-containing molecules.

Table 2: Catalysts Used in the Hydrogenation of Pyridine Derivatives

| Catalyst | Conditions | Substrate Scope | Reference |

| Platinum Oxide (PtO2) | Room temperature, 50-70 bar H2, glacial acetic acid | Substituted pyridines | asianpubs.org |

| Palladium on Carbon (Pd/C) | Mild conditions | Bromopyridine derivatives (in one-pot Suzuki-Miyaura/hydrogenation) | mdpi.comnih.gov |

| Rhodium on Carbon (Rh/C) | Hydrogen atmosphere, with HCl | 3-borylated pyridine | rsc.org |

| Rhodium Catalyst | Milder conditions, less time | 3-substituted pyridines with fluorinated groups | mdpi.com |

| Borenium Ions | Mild conditions, with hydrosilanes | Substituted pyridines | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Piperidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted NMR data provides a unique fingerprint for the structure of 5-Bromo-2-(piperidin-2-yl)pyridine.

The ¹H NMR spectrum is expected to show distinct signals for each of the unique protons in the molecule. The pyridine (B92270) ring protons will appear in the downfield aromatic region, influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The piperidine (B6355638) ring protons will be found in the upfield aliphatic region. The presence of a secondary amine (N-H) proton is also anticipated, which would likely appear as a broad signal.

The expected chemical shifts, multiplicities, and coupling constants (J) are detailed in the table below. Protons on the pyridine ring are designated H-3, H-4, and H-6, while piperidine protons are labeled H-2' through H-6'.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.3 - 8.5 | Doublet (d) | ~2.4 |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, 2.4 |

| H-3 (Pyridine) | 7.2 - 7.4 | Doublet (d) | ~8.5 |

| H-2' (Piperidine) | 3.5 - 3.7 | Multiplet (m) | - |

| N-H (Piperidine) | 2.0 - 3.0 | Broad singlet (br s) | - |

| H-6'eq, H-6'ax (Piperidine) | 2.9 - 3.2 | Multiplet (m) | - |

| H-3', H-4', H-5' (Piperidine) | 1.5 - 2.0 | Multiplet (m) | - |

The ¹³C NMR spectrum for this compound is predicted to display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three unique pairs of carbons in the piperidine ring (assuming free rotation). The carbon attached to the bromine (C-5) is expected to be significantly shifted due to the halogen's electronegativity and heavy atom effect.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 160 - 165 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 138 - 142 |

| C-3 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 115 - 120 |

| C-2' (Piperidine) | 55 - 60 |

| C-6' (Piperidine) | 45 - 50 |

| C-3', C-5' (Piperidine) | 25 - 30 |

| C-4' (Piperidine) | 24 - 28 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons on the pyridine ring (H-3 with H-4) and within the piperidine ring's aliphatic spin system, confirming the connectivity from H-2' through H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the aromatic proton at ~8.4 ppm would correlate with the carbon signal at ~150 ppm, identifying it as C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the link between the two ring systems. A key correlation would be expected between the H-2' proton on the piperidine ring and the C-2 and C-3 carbons of the pyridine ring, confirming the substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (molecular formula C₁₀H₁₃BrN₂), the presence of bromine is highly diagnostic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental composition.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|

| [M(⁷⁹Br)]⁺ | 240.03 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | 242.03 | Molecular ion with ⁸¹Br (M+2 peak) |

| [M(⁷⁹Br)+H]⁺ | 241.04 | For ESI-HRMS |

| [M(⁸¹Br)+H]⁺ | 243.04 | For ESI-HRMS (M+2 peak) |

| [C₅H₃BrN]⁺ | 157.95 | Fragment from cleavage of the C-C bond between rings |

| [C₅H₁₀N]⁺ | 84.08 | Piperidinyl fragment (alpha-cleavage) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show key absorption bands corresponding to N-H stretching of the secondary amine, C-H stretching for both aromatic (pyridine) and aliphatic (piperidine) protons, and C=C/C=N stretching vibrations within the pyridine ring. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2960 | Strong |

| C=N, C=C Stretch | Pyridine Ring | 1550 - 1610 | Medium to Strong |

| N-H Bend | Secondary Amine | 1500 - 1580 | Medium |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| C-Br Stretch | Bromo-aryl | 500 - 600 | Medium to Strong |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A thorough search of the Cambridge Structural Database (CSD) and other publicly available scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, definitive experimental data regarding its crystal system, space group, and specific solid-state molecular geometry are currently unavailable. Such an analysis would be required to fully characterize its molecular architecture in the solid phase.

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction is a powerful analytical technique that affords the precise determination of atomic coordinates within a crystal, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy pulstec.netcarleton.edu. This data provides a definitive depiction of the molecular geometry in the solid state.

For this compound, the molecular structure is composed of a pyridine ring substituted with a bromine atom at the 5-position and a piperidin-2-yl group at the 2-position. The bond lengths and angles within the pyridine ring are expected to be influenced by the electronic effects of these substituents. The electron-withdrawing nature of the bromine atom and the nitrogen atom of the pyridine ring would likely lead to a slight shortening of the adjacent C-C and C-N bonds. Conversely, the C-Br bond length is anticipated to be within the typical range for bromo-aromatic compounds.

Table 1: Predicted Bond Lengths for this compound (Note: These are predicted values based on standard bond lengths and data from analogous structures, as a specific crystal structure is not available.)

| Bond | Predicted Length (Å) |

| C-Br | 1.90 - 1.92 |

| C-C (pyridine) | 1.38 - 1.40 |

| C-N (pyridine) | 1.33 - 1.35 |

| C-C (piperidine) | 1.52 - 1.54 |

| C-N (piperidine) | 1.46 - 1.48 |

| C(pyridine)-C(piperidine) | 1.50 - 1.52 |

Table 2: Predicted Bond Angles for this compound (Note: These are predicted values based on standard bond angles and data from analogous structures, as a specific crystal structure is not available.)

| Angle | Predicted Angle (°) |

| C-C-C (pyridine) | 118 - 121 |

| C-C-N (pyridine) | 122 - 125 |

| C-N-C (pyridine) | 116 - 118 |

| C-C-C (piperidine) | 110 - 112 |

| C-N-C (piperidine) | 111 - 113 |

| C(pyridine)-C(piperidine)-N(piperidine) | 110 - 112 |

Analysis of Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)

The piperidine ring is a flexible six-membered heterocycle that can adopt several conformations, with the chair conformation being the most stable and prevalent. In the solid state, the piperidine ring of this compound is anticipated to exist in a chair conformation to minimize steric strain and torsional strain.

In this chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For the 2-substituted piperidine ring in this molecule, the pyridyl group can be in either an axial or equatorial position. The conformational preference is determined by a balance of steric and electronic factors. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the 5-bromopyridin-2-yl group will predominantly occupy the equatorial position on the piperidine ring. This arrangement would minimize steric hindrance and lead to a more thermodynamically stable conformer in the crystal lattice.

Investigation of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The presence of the N-H group in the piperidine ring provides a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, which are likely to be a dominant feature in the crystal packing. These hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the pyridine ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of a neighboring pyridine ring. This C-Br···N interaction could play a significant role in directing the crystal packing.

π-π Stacking: The aromatic pyridine rings can participate in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of this compound, it is conceivable that the pyridine rings of adjacent molecules will stack in an offset or parallel-displaced manner to maximize attractive interactions and minimize repulsion.

The interplay of these intermolecular forces—hydrogen bonding, potential halogen bonding, and π-π stacking—will ultimately define the supramolecular architecture of this compound in the solid state.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Piperidin 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(piperidin-2-yl)pyridine and its analogues, DFT calculations provide fundamental insights into their geometry, stability, and chemical reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For derivatives of 2-(piperidin-2-yl)pyridine, computational studies have explored their conformational landscapes. For instance, the introduction of different substituents can significantly influence the preferred spatial orientation of the piperidine (B6355638) and pyridine (B92270) rings. chemrxiv.org

Studies on related brominated pyridine derivatives have utilized DFT at levels such as B3LYP with various basis sets (e.g., 6-31G(d), 6-31++G(d,p), and 6-311+G(2d,p)) to optimize molecular geometries. sibran.ru The results of these calculations often show good agreement with experimental data from single-crystal X-ray diffraction, confirming the accuracy of the theoretical models. sibran.rutandfonline.com The piperidine ring in such structures typically adopts a chair conformation. The conformational flexibility of the piperidine ring can be a crucial factor in its biological activity, and rigidifying this structure is a strategy explored in drug design. chemrxiv.org

Table 1: Comparison of Computational and Experimental Data for Related Brominated Pyridine Derivatives

| Compound | Computational Method | Key Findings | Experimental Validation |

| tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate | DFT (B3LYP/6-311+G(2d,p)) | Optimized molecular structure consistent with experimental findings. tandfonline.com | Single-crystal X-ray diffraction. tandfonline.com |

| 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile | DFT | Planar pyridine ring, chair conformation of piperidine. | Single-crystal X-ray diffraction. |

| 2,3-bis(furan-2-yl)pyrazino[2,3-f] najah.eduphenanthroline | DFT (B3LYP/LanL2DZ) | Determination of bond lengths and angles. sibran.ru | Comparison with experimental results. sibran.ru |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Determination and Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

DFT calculations are frequently used to determine the HOMO and LUMO energies of brominated pyridine derivatives. researchgate.netmdpi.com For instance, in a study of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues, the HOMO-LUMO gap was calculated to assess electronic properties and potential anti-viral efficacy. researchgate.net In another study on imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap was used to examine intermolecular and intramolecular charge transfer. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Related Compounds

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Implication |

| Imidazo[4,5-b]pyridine derivatives | Not specified | Not specified | Calculated to examine charge transfer. mdpi.com | Indicates reactivity and electronic transitions. mdpi.com |

| Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues | Not specified | Not specified | Calculated to support anti-viral efficacy. researchgate.net | Relates to electronic properties and stability. researchgate.net |

| 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives | -5.27 to -6.06 | -1.79 to -2.60 | 3.48 to 4.46 | Lower gap indicates higher reactivity. semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are prone to electrophilic and nucleophilic attack, respectively.

For various brominated pyridine compounds, MEP analysis has been performed to predict reactive sites. researchgate.netmdpi.com The MEP map visually represents the electrostatic potential on the electron density surface. Typically, red-colored regions indicate negative potential (nucleophilic sites), while blue-colored regions represent positive potential (electrophilic sites). In studies of related compounds, MEP analysis has been used to explain the sites of interaction for potential biological activity. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and stability. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For derivatives of 2-(piperidin-2-yl)pyridine, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site. For example, a 100 ns MD simulation of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile showed that the bromo derivative had a lower root-mean-square deviation (RMSD) compared to its iodo analogue, indicating greater rigidity. In another study, MD simulations were used to determine the stability of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues as potential drug candidates. researchgate.net

Mechanistic Insights into Reaction Pathways Involving this compound through Computational Approaches

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates, researchers can understand the step-by-step process of a reaction involving this compound or its derivatives.

For instance, computational studies have been used to understand the mechanism of nucleophilic aromatic substitution (SNAr) reactions in related bromo-aza-aromatic systems. acs.org DFT calculations can help determine whether a reaction proceeds through a stepwise or concerted mechanism. acs.org For example, the reaction of 5-bromo-1,2,3-triazines with phenols was revealed to follow a concerted SNAr pathway through computational analysis. acs.org Similarly, the proposed ionic mechanism for the bromination of isothiazolo[4,5-b]pyridines has been depicted through computational modeling. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are applicable. For related compounds, QSAR studies have been proposed or conducted to predict biological activities. researchgate.net For example, in the context of designing inhibitors for cyclin G-associated kinase (GAK), molecular modeling was used to rationalize the inactivity of newly synthesized isothiazolo[4,5-b]pyridines, a process that aligns with the predictive goals of QSAR. rsc.org The development of a QSAR model for this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological endpoint.

Advanced Topological Analysis: Hirshfeld Surface Analysis for Elucidating Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the non-covalent forces that dictate the supramolecular architecture. While a specific Hirshfeld surface analysis for this compound is not available in the current literature, we can infer the expected non-covalent interactions by examining studies on structurally analogous bromo-pyridine and piperidine-containing compounds. acs.orgiucr.orgnih.gov

The analysis involves generating a three-dimensional surface around a molecule, colored according to various properties. A key property is the normalized contact distance (d_norm), which is based on the distances of any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. The d_norm surface highlights regions of significant intermolecular contacts: negative values (red regions) indicate contacts shorter than the sum of van der Waals radii, positive values (blue regions) represent contacts longer than the van der Waals radii, and zero values (white regions) denote contacts approximately equal to the van der Waals radii.

For a molecule like this compound, the primary non-covalent interactions expected to be observed are:

H···Br/Br···H Contacts: The presence of the bromine atom on the pyridine ring will lead to distinct halogen-hydrogen interactions, which are crucial in directing the crystal packing. iucr.orgnih.govnih.gov

H···C/C···H Contacts: These represent weak van der Waals forces and are generally significant in the packing of organic molecules. iucr.orgnih.gov

N···H/H···N Contacts: The nitrogen atoms in both the pyridine and piperidine rings can act as hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules. nih.gov

Based on studies of similar bromo-substituted heterocyclic compounds, a representative distribution of these intermolecular contacts can be tabulated. For instance, in a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the H···Br/Br···H, H···H, and H···C/C···H interactions were found to be the most significant contributors to the crystal packing. iucr.orgnih.gov Similarly, the analysis of ethyl 5-amino-2-bromopyridine-4-carboxylate also highlighted the importance of Br···H, H···H, O···H, C···H, and N···H contacts. nih.gov

The following tables provide a hypothetical but representative summary of the expected non-covalent interactions for this compound based on the analysis of these analogous structures.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

| H···H | ~30-45% |

| H···Br/Br···H | ~20-30% |

| H···C/C···H | ~10-20% |

| N···H/H···N | ~5-15% |

| Other | <5% |

Note: This data is representative and based on studies of structurally similar compounds. A specific crystallographic and Hirshfeld surface analysis of this compound is required for precise values.

Table 2: Key Features of Hirshfeld Surface Analysis and Their Significance

| Feature | Description | Significance for this compound |

| d_norm Surface | A 3D surface mapped with the normalized contact distance. Red spots indicate close contacts. | Would visually identify the specific sites of strong intermolecular interactions, particularly involving the bromine and nitrogen atoms. |

| 2D Fingerprint Plot | A 2D histogram of dᵢ versus dₑ, quantifying the relative area of the Hirshfeld surface corresponding to each contact type. | Provides a quantitative breakdown of the non-covalent interactions, allowing for a detailed understanding of the forces governing the crystal packing. |

| Shape Index | A surface property that indicates the shape of the surface, useful for identifying π-π stacking interactions. | Could reveal potential π-π stacking between the pyridine rings of adjacent molecules. |

| Curvedness | A measure of the curvature of the Hirshfeld surface, which can also indicate flat regions characteristic of π-π stacking. | Complements the shape index in identifying potential stacking arrangements. |

An in-depth analysis of the chemical reactivity and derivatization pathways of this compound reveals a versatile scaffold amenable to a wide array of chemical transformations. The distinct reactivity of the bromine moiety, the pyridine nitrogen, and the piperidine ring system allows for strategic and selective modifications, making it a valuable building block in synthetic and medicinal chemistry.

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Piperidin 2 Yl Pyridine

The unique architecture of 5-Bromo-2-(piperidin-2-yl)pyridine, featuring a brominated pyridine (B92270) ring linked to a piperidine (B6355638) substituent, offers multiple sites for chemical modification. This section explores the reactivity at the bromine atom, the pyridine nitrogen, and the piperidine moiety, highlighting pathways for creating diverse derivatives.

Coordination Chemistry and Ligand Design with 5 Bromo 2 Piperidin 2 Yl Pyridine

Synthesis and Characterization of Metal Complexes Utilizing 5-Bromo-2-(piperidin-2-yl)pyridine as a Ligand

The synthesis of metal complexes with this compound would likely follow established methodologies for the coordination of pyridine-based ligands to metal centers. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor. Alcohols, such as ethanol (B145695) or methanol, are common solvents for such reactions.

The general synthetic route can be represented as:

MXn + yL → [MLy]Xn

Where:

M is the metal ion

X is the counter-ion (e.g., Cl-, NO3-, ClO4-)

L is the this compound ligand

n is the charge of the metal ion

y is the number of ligand molecules coordinated to the metal center

The reaction conditions, such as temperature and reaction time, would need to be optimized for each specific metal complex. The isolation of the resulting complexes would typically be achieved through crystallization by slow evaporation of the solvent or by the addition of a less-polar co-solvent.

Characterization of the synthesized complexes would employ a range of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex. These techniques would include:

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the pyridine (B92270) and piperidine (B6355638) rings upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information on the chemical environment of the ligand's protons and carbons, with coordination typically causing shifts in the resonance signals.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Mass Spectrometry: To determine the molecular weight of the complex.

Elucidation of Coordination Modes and Geometries in Transition Metal Complexes

This compound possesses two potential donor atoms: the nitrogen atom of the pyridine ring and the nitrogen atom of the piperidine ring. This allows for several possible coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center through only the pyridine nitrogen, which is the most common coordination mode for simple pyridine derivatives. The piperidine nitrogen may not coordinate due to steric hindrance or the formation of a less stable chelate ring.

Bidentate Chelation: The ligand could act as a bidentate ligand, coordinating to the metal center through both the pyridine and piperidine nitrogens to form a five-membered chelate ring. The stability of this chelate ring would depend on the specific metal ion and the steric constraints of the piperidine ring.

The coordination geometry of the resulting transition metal complexes would be influenced by several factors, including the coordination number of the metal ion, the size of the metal ion, and the steric bulk of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. For instance, a metal ion with a coordination number of six would likely adopt a distorted octahedral geometry with multiple ligands or a combination of the ligand and solvent molecules.

Table 1: Potential Coordination Geometries of Metal Complexes with this compound

| Coordination Number | Geometry | Potential Formulation Example |

| 4 | Tetrahedral | [ML2]X2 |

| 4 | Square Planar | [ML2]X2 |

| 6 | Octahedral | [ML3]Xn or [M(L-L)2X2] |

Spectroscopic and Structural Analysis of Metal-Ligand Interactions in Solution and Solid State

The interaction between this compound and a metal ion can be investigated in detail using various spectroscopic and structural methods.

In the solid state , single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of the metal complex. This analysis would provide accurate measurements of:

Metal-Ligand Bond Lengths: The distances between the metal center and the coordinating nitrogen atoms of the ligand.

Bond Angles: The angles around the metal center, which define the coordination geometry.

Conformation of the Ligand: The spatial arrangement of the pyridine and piperidine rings upon coordination.

Intermolecular Interactions: The presence of hydrogen bonding or other non-covalent interactions in the crystal lattice.

In solution , techniques such as UV-Visible spectroscopy and NMR spectroscopy can provide insights into the metal-ligand interactions.

UV-Visible Spectroscopy: Coordination of the ligand to a metal ion can lead to shifts in the electronic absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals.

NMR Spectroscopy: As mentioned earlier, changes in the chemical shifts of the ligand's protons and carbons upon coordination can be used to probe the binding in solution. Titration experiments, where the metal salt is incrementally added to a solution of the ligand, can be monitored by NMR to determine the stoichiometry and stability of the complex in solution.

Applications in Catalysis: Exploration in Metal-Mediated and Organocatalytic Transformations

The structural and electronic features of this compound suggest its potential utility in catalysis.

In metal-mediated catalysis , complexes of this ligand could be explored as catalysts for a variety of organic transformations. The pyridine ring provides a robust coordination site for a range of transition metals known to be active in catalysis, such as palladium, rhodium, and ruthenium. The chiral piperidine moiety could act as a chiral auxiliary, enabling enantioselective catalysis. The bromine atom on the pyridine ring could also be used as a handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity. Potential catalytic applications could include cross-coupling reactions, hydrogenations, and oxidations.

In organocatalysis , the basic nitrogen atom of the piperidine ring could potentially act as a Brønsted or Lewis base catalyst. The chiral nature of the piperidin-2-yl group makes this compound a candidate for asymmetric organocatalysis, where it could be used to control the stereochemical outcome of a reaction. The pyridine ring could participate in non-covalent interactions, such as hydrogen bonding or π-stacking, with the substrate to enhance catalytic efficiency and selectivity.

While the coordination chemistry of this compound has not been extensively reported, its structural characteristics suggest a promising future in the design of novel ligands for coordination chemistry and catalysis. Further experimental investigation is necessary to fully realize the potential of this intriguing molecule.

Molecular Interactions and Biological System Modulation of 5 Bromo 2 Piperidin 2 Yl Pyridine and Its Derivatives

Investigation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms of 5-Bromo-2-(piperidin-2-yl)pyridine and its derivatives are diverse, stemming from their ability to interact with various biological targets. The core of their activity lies in the specific interactions facilitated by the brominated pyridine (B92270) and the piperidine (B6355638) ring. The bromine atom, for instance, can enhance the biological activity of the molecule by increasing its lipophilicity, which in turn improves its ability to bind with microbial targets.

Derivatives of this compound are known to exert their effects through several primary mechanisms:

Enzymatic Inhibition: A key mechanism is the inhibition of critical enzymes. For example, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

Membrane Disruption: These compounds can interact with and disrupt the integrity of bacterial membranes, leading to increased permeability and subsequent cell lysis.

Receptor Modulation: They can act on specific receptors, thereby influencing cellular signaling pathways. The precise molecular targets and pathways affected are dependent on the specific derivative and the biological context. evitachem.com

The pyridine ring itself is a crucial component, with the nitrogen atom often acting as a hydrogen bond acceptor, a feature that is critical for the compound's activity. For instance, in some contexts, replacing the pyridine nitrogen with a carbon-hydrogen group leads to a significant drop in potency, highlighting the importance of this feature for molecular interactions.

Ligand-Target Interactions: Comprehensive Binding Studies with Biomolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound derivatives with biomolecules is a cornerstone of their biological function. The bromopyrimidine moiety, for example, can form hydrogen bonds and other non-covalent interactions within the active sites of target proteins, leading to the modulation of their activity. The piperidine ring and other functional groups, such as a carboxylic acid, further contribute to the binding affinity and specificity of the compound.

Studies have shown that the nature of the heterocyclic nitrogen ligand can subtly influence both the phototoxicity and photobiochemistry of related platinum complexes, affecting their interactions with DNA. researchgate.net While both pyridine and piperidine-containing complexes can unwind double-stranded DNA, the piperidine analogue has demonstrated a higher potency in altering DNA conformation. researchgate.net

The lipophilicity conferred by the piperidine group also plays a role in ligand-target interactions. For instance, in a series of platinum complexes, the piperidine-containing compound was found to be more lipophilic than its pyridine counterpart, which can influence its cellular uptake and interaction with biological membranes. researchgate.net

| Derivative Class | Biomolecule Target | Type of Interaction | Reference |

| Pyridine derivatives | Microbial targets | Enhanced binding due to increased lipophilicity from bromine substitution. | |

| Platinum complexes with piperidine ligands | DNA | Higher potency in changing DNA conformation compared to pyridine analogues. researchgate.net | researchgate.net |

| Bromopyrimidine derivatives | Protein active sites | Hydrogen bonding and other non-covalent interactions. |

Enzymatic Inhibition Studies at the Molecular Level (e.g., Protein Kinases like SHP2, PI3K, Tyrosyl-tRNA synthetase)

A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors, particularly in the context of cancer and other diseases.

SHP2 Inhibition: The protein tyrosine phosphatase SHP2 is a key regulator in multiple signaling pathways, including RAS-ERK and PI3K-AKT, making it an attractive target for cancer therapy. nih.gov Novel pyridine derivatives have been designed and synthesized as SHP2 inhibitors. nih.gov For example, compound 11a ((2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol) was identified as a potent and highly selective SHP2 inhibitor with an IC50 value of 1.36 μM. nih.gov These inhibitors function by binding to the SHP2 protein, thereby blocking its phosphatase activity and suppressing downstream signaling. nih.gov Molecular docking studies have provided detailed insights into the binding modes of these compounds within the SHP2 catalytic pocket. nih.govmdpi.com

Other Kinase Inhibition: The broader class of pyridine derivatives has been explored for the inhibition of other kinases as well. The structural features of these compounds, including the ability to enhance lipophilicity, make them suitable candidates for kinase inhibition. While specific data on this compound's direct inhibition of PI3 Kinase and Tyrosyl-tRNA synthetase is not extensively detailed in the provided context, the general activity of pyridine derivatives against various enzymes suggests this as a plausible area of activity. For instance, tyrosinase, an enzyme involved in melanin (B1238610) formation, has been a target for inhibitors, and some heterocyclic compounds have shown significant inhibitory activity. science.gov

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) | SHP2 | 1.36 μM | nih.gov |

| Pyridine derivatives | General Kinases | Activity noted, specific values vary | |

| Morachalcone A (related compound class) | Tyrosinase | 0.013 μM | science.gov |

Elucidation of Structure-Activity Relationships (SAR) Governing Specific Molecular Recognition and Binding Affinities

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies reveal how modifications to the chemical structure influence the compound's interaction with its biological target.

Key SAR findings for this class of compounds include:

Halogen Substitution: The presence of a bromine atom on the pyridine ring is often associated with enhanced biological activity, attributed to increased lipophilicity and improved binding interactions.

Linker Groups: In derivatives where the core structure is linked to another moiety, the nature of the linker is critical. For instance, in a series of tetrahydroisoquinoline-based inhibitors, –CH2– and –CONH– linkers were found to be more effective than –CO– and –COCH2– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov

Piperidine Ring Conformation: The conformational flexibility of the piperidine ring is a significant factor. Computational predictions and experimental data, such as that from variable-temperature NMR, are used to study the ring's puckering dynamics, which can influence binding affinity.

Substituents on the Piperidine Ring: Modifications to the piperidine ring can dramatically alter activity. For example, in a series of 5-bromo-7-azaindolin-2-one derivatives, the introduction of a piperidine or piperazine (B1678402) moiety via an alkyl chain was more favorable for antitumor activity than the introduction of a hydroxy group on the linker. mdpi.com

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often essential for activity, likely acting as a hydrogen bond acceptor in ligand-target interactions. acs.org

Cellular Pathway Modulation and Signaling Cascade Impact without Clinical Implications

Derivatives of this compound have been shown to modulate various cellular pathways and signaling cascades, which underpins their biological effects.

WNT Signaling Pathway: Certain trisubstituted pyridine derivatives have been identified as inhibitors of the WNT signaling pathway, which is frequently dysregulated in cancer. acs.org The inhibitory activity is linked to a twisted conformation about the pyridine–piperidine bond, which is influenced by the substitution pattern on the pyridine ring. acs.org

SHP2-Mediated Pathways: As potent SHP2 inhibitors, these compounds can suppress signaling pathways downstream of SHP2, such as the RAS-ERK and PI3K-AKT pathways. nih.govnih.govmdpi.com This inhibition can lead to a reduction in cell proliferation and viability in cancer cell lines. nih.govmdpi.com

General Cellular Processes: The interaction of these compounds with their molecular targets can lead to broader effects on cellular processes, including cell growth, differentiation, and gene expression. For example, some derivatives are being investigated for their ability to modulate pathways that control cell growth and affect cellular metabolism.

These modulatory effects are studied at the cellular and molecular level to understand the fundamental biological activities of these compounds, independent of their potential clinical applications.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Piperidin 2 Yl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine and its analogues will likely focus on principles of green chemistry and the use of advanced synthetic technologies. While classical approaches have proven effective, they often rely on harsh reagents and generate significant waste. The development of more atom-economical and environmentally benign methods is a critical area for future exploration.

One promising avenue is the application of flow chemistry . umich.edu This technology offers enhanced control over reaction parameters, improved safety, and facile scalability. umich.eduoup.com For the synthesis of heterocyclic compounds like this compound, flow chemistry could enable more efficient and safer transformations, potentially reducing reaction times and improving yields. umich.eduresearchgate.netiucr.org Furthermore, electroreductive cyclization in a flow microreactor presents a green and efficient method for constructing piperidine (B6355638) rings from readily available starting materials, avoiding the need for toxic reagents. dergipark.org.tr

Another key area for development is the use of C-H activation strategies. nih.govacs.org Direct functionalization of the pyridine (B92270) or piperidine rings would circumvent the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. nih.govacs.orgnih.gov Palladium-catalyzed C-H activation has already shown great promise in the functionalization of pyridine derivatives. mdpi.com Exploring these methods for the selective modification of the this compound scaffold could lead to a diverse library of novel compounds.

Photoredox catalysis also presents a powerful tool for the future synthesis of pyridine derivatives. acs.orgresearchgate.net This methodology allows for mild reaction conditions and can facilitate transformations that are challenging to achieve through traditional thermal methods. acs.orgbohrium.comumw.edu The application of photoredox catalysis to the synthesis and functionalization of this compound could open up new reaction pathways and provide access to previously inaccessible analogues.

Advanced Computational Prediction and Experimental Validation of Reactivity and Interaction Profiles

The interplay of the bromine atom, the pyridine nitrogen, and the piperidine ring in this compound creates a complex electronic and steric environment. Future research should leverage advanced computational methods to predict and understand the reactivity and interaction profiles of this molecule, followed by rigorous experimental validation.

Density Functional Theory (DFT) calculations can be employed to model the molecular structure and electronic properties of this compound. nih.govresearchgate.netniscpr.res.inamrita.edu Such studies can provide insights into bond energies, charge distributions, and frontier molecular orbitals, which in turn can predict the molecule's reactivity in various chemical transformations. researchgate.netamrita.edu For instance, DFT calculations have been used to study the solvent effects on the properties of bromopyridines and to investigate the mechanism of reactions involving these compounds. researchgate.netniscpr.res.in Similar computational studies on this compound would be invaluable for designing new reactions and understanding its behavior.

The prediction of non-covalent interactions, particularly halogen bonding , is another crucial area for computational exploration. umich.eduresearchgate.netacs.org The bromine atom in this compound can act as a halogen bond donor, influencing its interaction with other molecules. umich.edu Computational methods can predict the strength and directionality of these interactions, which is vital for understanding its potential role in molecular recognition and catalysis. umich.eduiucr.org

Experimental validation of these computational predictions is paramount. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinities and thermodynamics of interactions between this compound and biological targets or other molecules. researchgate.netresearchgate.netmdpi.comnih.govwashington.edunih.govtainstruments.comresearchgate.net SPR allows for real-time monitoring of binding events on a sensor surface, while ITC provides a complete thermodynamic profile of the interaction in solution. researchgate.netmdpi.comnih.govwashington.edunih.gov

Exploration of New Catalytic Applications Beyond Current Scope

The structural features of this compound, particularly the chiral piperidine and the coordinating pyridine nitrogen, make it an attractive candidate as a ligand in asymmetric catalysis. researchgate.netdiva-portal.orgdicp.ac.cn Future research should focus on exploring its potential in a wide range of catalytic transformations.

The development of chiral bipyridine ligands has been a significant area of research in asymmetric catalysis . diva-portal.org this compound can be considered a chiral pyridine-based ligand, and its application in metal-catalyzed reactions could lead to high levels of enantioselectivity. diva-portal.orgacs.orgnih.govsnnu.edu.cn For example, ruthenium complexes with bromo-substituted pyridine ligands have shown enhanced catalytic activity in ammonia (B1221849) oxidation. oup.com Similarly, palladium complexes with bromo-substituted ligands have been investigated for their catalytic activity. researchgate.net The synthesis and evaluation of metal complexes of this compound in reactions such as cross-coupling, hydrogenation, and cyclization are promising avenues for future work.

The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn can influence the catalytic activity. oup.comresearchgate.net The bromine atom in this compound can be replaced with other functional groups through cross-coupling reactions, providing a modular approach to a library of ligands with varying electronic and steric properties.

Deeper Understanding of Molecular Recognition Mechanisms and Interaction Specificity

The ability of a molecule to selectively recognize and bind to a specific target is fundamental to many of its potential applications. The presence of both a hydrogen bond accepting pyridine nitrogen and a halogen bond donating bromine atom in this compound suggests a capacity for specific molecular recognition. umich.educonsensus.app

Future research should aim to elucidate the molecular recognition mechanisms of this compound. This can be achieved through a combination of computational modeling and experimental studies. Molecular docking simulations can predict the binding modes of this compound with various receptors, such as proteins or nucleic acids. researchgate.netresearchgate.net These in silico studies can identify key interactions, such as hydrogen bonds and halogen bonds, that contribute to binding affinity and specificity. researchgate.netacs.orgresearchgate.net

Experimental techniques like X-ray crystallography can provide atomic-level details of the binding interactions. consensus.app Studies on co-crystals of this compound with various N-donor compounds have revealed the importance of O-H...N and C-H...O hydrogen bonds in the formation of supramolecular assemblies. consensus.app Similar studies with biologically relevant molecules would provide invaluable insights into its recognition properties. Furthermore, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and specificity in solution. researchgate.netmdpi.comnih.govnih.govtainstruments.combiorxiv.org

Design and Synthesis of Next-Generation Analogues for Mechanistic Probe Development

The unique structure of this compound makes it an excellent scaffold for the design and synthesis of next-generation chemical probes. These probes can be used to investigate biological processes or to elucidate reaction mechanisms.

One approach is the synthesis of fluorinated analogues . nih.govresearchgate.netresearchgate.netnih.gov The introduction of fluorine can modulate the physicochemical properties of a molecule, such as its pKa and lipophilicity, and can also serve as a reporter for 19F NMR studies. nih.govresearchgate.net The synthesis of fluorinated derivatives of this compound could lead to probes with improved biological activity or utility in mechanistic studies. researchgate.netthieme-connect.com

Another important strategy is the introduction of isotopic labels . researchgate.netgoogle.comgoogle.com The synthesis of 15N-labeled pyridines has been achieved and allows for detailed mechanistic studies using techniques like NMR spectroscopy. researchgate.net Similarly, the incorporation of isotopes such as 2H, 13C, or 14C into the this compound scaffold would enable tracer studies to follow its metabolic fate or its role in a chemical reaction. google.comresearchgate.net

The development of photoaffinity probes is another exciting direction. researchgate.net By incorporating a photoreactive group into the molecule, it can be used to covalently label its binding partners upon photoirradiation, allowing for their identification and characterization. The design and synthesis of photoaffinity probes based on the this compound scaffold could be a powerful tool for target identification in drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-Bromo-2-(piperidin-2-yl)pyridine?

- Methodological Answer : The primary synthesis involves nucleophilic aromatic substitution , where the bromine atom at the 5-position of the pyridine ring is displaced by the nitrogen of piperidine. Key parameters include:

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

- Temperature : Elevated temperatures (80–100°C) improve nucleophilicity while avoiding decomposition .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product (typical yield: 60–75%) .

Q. How should researchers safely handle this compound during synthesis?

- Methodological Answer :

- PPE : Use nitrile gloves and safety goggles.

- Exposure Control : Work in a fume hood to prevent inhalation (P304+P340) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : Airtight containers at ambient temperature, segregated from oxidizers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 1.4–2.9 ppm for piperidine) and 13C NMR (C-Br signal at ~110 ppm) .

- FT-IR : C-Br stretch at ~650 cm⁻¹ confirms bromine retention .

- HRMS : Molecular ion peak at m/z 241.02 (calculated for C10H12BrN2) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved during structural confirmation?

- Methodological Answer :

- 2D NMR : Use COSY to identify scalar couplings and HSQC to correlate 1H-13C signals, resolving overlapping peaks .

- Variable-Temperature NMR : Detect conformational dynamics (e.g., piperidine ring flipping) by acquiring spectra from 25°C to −40°C .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What strategies optimize piperidine coupling efficiency while minimizing elimination byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)2/Xantphos systems for Buchwald-Hartwig coupling (yields >80% vs. 50% for Ullmann reactions) .

- Additives : CuI (10 mol%) accelerates oxidative addition of bromopyridine .

- Reaction Monitoring : Use TLC (UV detection at 254 nm) to track byproduct formation (Rf = 0.3 for elimination products vs. 0.5 for target) .

Q. How to design analogues of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modifications :

- Introduce electron-withdrawing groups (e.g., CF3) at the pyridine 3-position to enhance electrophilicity .

- Replace piperidine with morpholine to alter hydrogen-bonding capacity .

- Biological Testing : Screen analogues against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization assays. Correlate IC50 values with Hammett σ constants of substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for nucleophilic substitution reactions?

- Methodological Answer :

- Variable Identification : Assess solvent purity (anhydrous DMF vs. technical grade), which impacts base efficacy (K2CO3 vs. Cs2CO3) .

- Side Reactions : Bromine hydrolysis to 5-hydroxypyridine derivatives (detected via LC-MS) can reduce yields; mitigate by controlling moisture levels (<50 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.